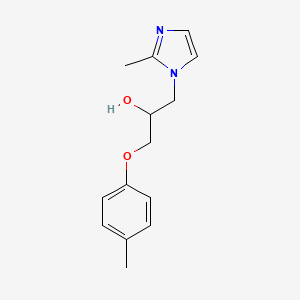

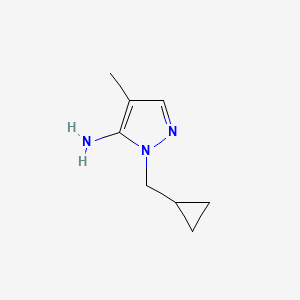

4-(4-((3,4-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)-2,6-dimethoxypyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

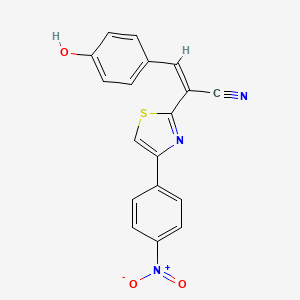

The compound 4-(4-((3,4-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)-2,6-dimethoxypyrimidine is a chemical entity that appears to be designed for biological activity, given its structural features that include a piperazine ring and a sulfonyl group attached to a dimethoxyphenyl moiety. Although the specific papers provided do not directly discuss this compound, they do provide insights into similar structures and their potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of related piperazine-containing compounds involves the interaction of piperazine with sulfonyldiphenol to form a salt with channel structures . Another approach includes the reaction of hydroxyarylamines with phenylchloroformate, followed by sulfamoylation and coupling with substituted piperazines . A linear bi-step approach is also mentioned, where a coupling reaction is followed by an O-substitution reaction to obtain the final product . These methods suggest that the synthesis of the compound would likely involve similar steps, such as initial formation of a piperazine derivative followed by subsequent functionalization with a sulfonyl group and methoxy substituents.

Molecular Structure Analysis

The molecular structure of piperazine derivatives is characterized by the presence of a piperazine ring, which can act as a hydrogen-bond donor in the formation of channel structures . The presence of a sulfonyl group and additional aromatic rings can influence the overall conformation and potential for intermolecular interactions. The specific molecular structure of 4-(4-((3,4-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)-2,6-dimethoxypyrimidine would likely exhibit similar characteristics, with the potential for hydrogen bonding and stacking interactions due to its functional groups.

Chemical Reactions Analysis

The chemical reactivity of piperazine derivatives can be influenced by the presence of the sulfonyl group and other substituents. For instance, the sulfamoylation step is critical in the synthesis of ureido sulfamates, which are evaluated as steroid sulfatase inhibitors . The reactivity of the sulfonyl group in the presence of different substituents can lead to a variety of biological activities, as seen in the synthesis of compounds with potential therapeutic applications . The compound would likely undergo similar reactions during its synthesis and could be tailored for specific biological targets.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives are influenced by their molecular structure. The presence of multiple hydrogen-bond donors and acceptors can affect solubility and the formation of solid-state structures . The introduction of methoxy and sulfonyl groups can also impact the lipophilicity and potential membrane permeability of the compound . The specific properties of 4-(4-((3,4-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)-2,6-dimethoxypyrimidine would need to be experimentally determined, but it is reasonable to expect that it would exhibit properties suitable for interaction with biological targets, given the presence of these functional groups.

Scientific Research Applications

Synthesis and Antiproliferative Activity

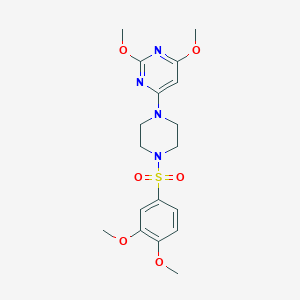

A series of derivatives, including 4-(4-((3,4-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)-2,6-dimethoxypyrimidine, were synthesized and evaluated for antiproliferative activity against various human cancer cell lines using the MTT assay. Compounds in this series exhibited moderate to good activity, with specific derivatives showing potential as anticancer agents warranting further research (Mallesha et al., 2012).

Multifunctional Antioxidants for Age-Related Diseases

Analogues of this compound, possessing free radical scavenger groups and chelating groups, were synthesized and evaluated for their ability to protect human cell lines against oxidative stress. These compounds showed promise for the preventive treatment of age-related diseases such as cataracts, age-related macular degeneration, and Alzheimer's dementia (Jin et al., 2010).

Biological Screening and Fingerprint Applications

A study explored the antibacterial, antifungal, anthelmintic activity, and potential use in latent fingerprint detection of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide (T2288) derivatives. Some derivatives demonstrated significant biological activity, and a specific compound exhibited promising characteristics for detecting fingerprints on various surfaces (Khan et al., 2019).

Steroid Sulfatase Inhibitors

Piperazinyl-ureido sulfamates were designed and evaluated as inhibitors of steroid sulfatase, a target for oncology drug development. This research introduced piperazinyl-ureido aryl sulfamate derivatives as a new class of potent steroid sulfatase inhibitors with potential for in vivo evaluation and further development (Moi et al., 2019).

Mechanism of Action

Target of action

The compound contains a piperazine moiety, which is a common structural unit in pharmacological drugs. Piperazine derivatives have a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-HIV-1, and MC4 receptor agonistic activity .

Biochemical pathways

Without specific information on the compound, it’s difficult to determine the exact biochemical pathways it affects. As mentioned, piperazine derivatives often interact with dopamine and serotonin pathways .

Pharmacokinetics

The compound’s structure suggests it may have good “drugability” according to lipinski’s rule of five (ro5), which predicts good absorption or permeation .

Result of action

Based on the activities of similar compounds, it may have potential antipsychotic effects .

properties

IUPAC Name |

4-[4-(3,4-dimethoxyphenyl)sulfonylpiperazin-1-yl]-2,6-dimethoxypyrimidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O6S/c1-25-14-6-5-13(11-15(14)26-2)29(23,24)22-9-7-21(8-10-22)16-12-17(27-3)20-18(19-16)28-4/h5-6,11-12H,7-10H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAVOLCIOQYBEKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=NC(=N3)OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 1-[4-cyano-5-(methylamino)-3-isothiazolyl]-4-piperidinecarboxylate](/img/structure/B2521528.png)

![3-((2,5-dimethylphenyl)sulfonyl)-N-(4-ethoxyphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2521529.png)

![Methyl 3-{[3-(azepan-1-ylcarbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate](/img/structure/B2521530.png)

![1-(6-Oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B2521531.png)

![2-phenyl-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)butanamide](/img/structure/B2521541.png)

![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2,4-difluorobenzamide](/img/structure/B2521546.png)